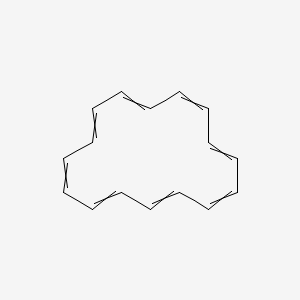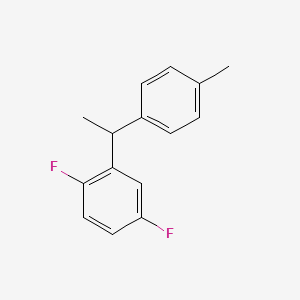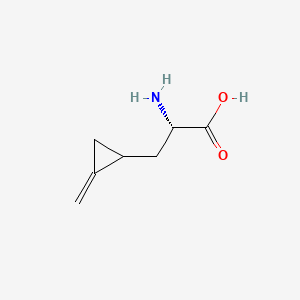
Fmoc-Lys(Bzo)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(Bzo)-OH: , also known as fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino group, while the benzoyl (Bzo) group protects the side chain of lysine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the benzoyl group. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. Subsequently, the side chain amino group is protected by reacting with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzoyl group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for benzoyl removal.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Lysine Derivatives: Lysine with free amino groups.
Peptide Chains: Extended peptide chains with lysine residues.
Applications De Recherche Scientifique
Chemistry: Fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH is extensively used in the synthesis of peptides and proteins. It allows for the stepwise construction of peptide chains with high precision and efficiency.
Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. It is also employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In medicinal chemistry, fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH is used to develop peptide-based drugs and therapeutic agents. It is also utilized in the design of vaccines and diagnostic tools.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the development of novel biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzoyl group protects the side chain amino group, allowing for selective deprotection and coupling reactions. The compound’s ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide chemistry.
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: Fluorenylmethyloxycarbonyl-L-lysine(tert-butyloxycarbonyl)-OH, where the side chain is protected by a tert-butyloxycarbonyl group.
Fmoc-Lys(Mtt)-OH: Fluorenylmethyloxycarbonyl-L-lysine(4-methyltrityl)-OH, where the side chain is protected by a 4-methyltrityl group.
Uniqueness: Fluorenylmethyloxycarbonyl-L-lysine(benzoyl)-OH is unique due to the benzoyl group’s stability under acidic conditions, making it suitable for specific synthetic applications where other protecting groups might be less effective. The combination of Fmoc and benzoyl groups provides a versatile and efficient approach to peptide synthesis, allowing for precise control over the protection and deprotection steps.
Propriétés
Formule moléculaire |
C28H28N2O5 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33) |
Clé InChI |
FCHKYEOLYRBPJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




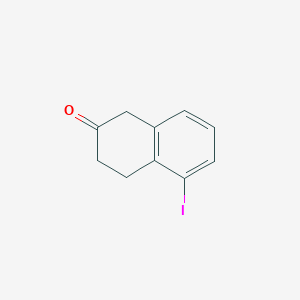


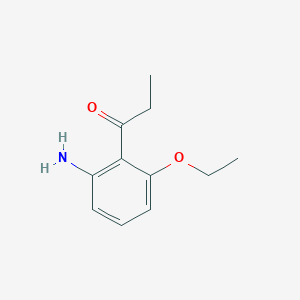
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
